5-Hydroxyisophthalonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASTCUDJNQBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620626 | |
| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79370-78-8 | |
| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxyisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 5-Hydroxyisophthalonitrile from Aromatic Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 5-hydroxyisophthalonitrile, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic strategies from readily available aromatic precursors, complete with experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound, with the chemical structure 3,5-dicyanophenol, is an aromatic compound of significant interest due to the versatile reactivity of its functional groups. The electron-withdrawing nitrile groups and the nucleophilic hydroxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide will focus on the most practical and well-documented methods for its preparation from aromatic starting materials.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily involving the transformation of functional groups on a pre-formed benzene ring. The two most prominent and effective methods are:
-
Route 1: Diazotization and Hydroxylation of 5-Aminoisophthalonitrile. This classic transformation, a variation of the Sandmeyer reaction, is a reliable method for introducing a hydroxyl group onto an aromatic ring.
-
Route 2: Nucleophilic Aromatic Substitution (SNA r) of 3,5-Dihalo-isophthalonitriles. This approach involves the displacement of a halide with a hydroxide or a protected hydroxyl group.
Below, we delve into the specifics of each route, providing detailed experimental procedures and relevant data.
Route 1: Synthesis via Diazotization of 5-Aminoisophthalonitrile
This method is arguably the most common and direct route to this compound, starting from the corresponding amino compound. The reaction proceeds in two key steps: the formation of a diazonium salt from the aromatic amine, followed by its subsequent decomposition in the presence of water to yield the phenol.
Logical Workflow for Route 1:
Characterization of 5-Hydroxyisophthalonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Commercially available information and chemical databases provide the following physical and chemical properties for 5-hydroxyisophthalonitrile.
| Property | Value |
| CAS Number | 79370-78-8 |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| Appearance | White to off-white or light yellow crystalline powder |
| Melting Point | Approximately 266 °C |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide[1] |
Synthesis and Reactivity
General Synthesis Pathways
While detailed, validated experimental protocols are not publicly available, general synthetic routes to this compound have been described. A common approach involves the hydroxylation of isophthalonitrile. This can be achieved through direct hydroxylation using suitable oxidizing agents or by reacting isophthalonitrile with hydroxylating agents like hydrogen peroxide in the presence of a catalyst. Another potential route starts from phenol, which undergoes a cyanation reaction followed by a hydroxylation step[1].
Chemical Reactivity
The unique arrangement of the hydroxyl and nitrile functional groups on the aromatic ring imparts a versatile reactivity profile to this compound, making it a useful building block in organic synthesis.
Caption: Key reaction pathways of this compound.
The key reactive sites of this compound are the hydroxyl group and the two nitrile functionalities:
-
Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-1,3-benzenedicarbonitrile.
-
Reduction: The nitrile groups are susceptible to reduction to primary amines using strong reducing agents such as lithium aluminum hydride.
-
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, such as etherification or esterification, allowing for the synthesis of a variety of derivatives. The electron-withdrawing nature of the nitrile groups influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Spectroscopic Data for Characterization
A comprehensive and verified set of experimental spectroscopic data for this compound is not available in the public domain based on a thorough literature search. For unambiguous structure confirmation and purity assessment, it is imperative for researchers to acquire and report this data upon synthesis. The expected characteristic signals are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as multiplets or distinct singlets/doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on the electronic environment. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show distinct signals for the two nitrile carbons, the carbon atom bearing the hydroxyl group, and the other aromatic carbons. The chemical shifts of the nitrile carbons are typically found in the region of δ 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
-
A sharp C≡N stretching band for the nitrile groups, usually appearing around 2220-2260 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.
-
A C-O stretching band for the phenolic group, typically between 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. For this compound (C₈H₄N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 144.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and purification of this compound are not currently available in peer-reviewed literature. Researchers planning to synthesize this compound would need to develop and optimize a procedure, likely based on the general methods of isophthalonitrile hydroxylation or cyanation of a phenol derivative. A general workflow for the synthesis and characterization is proposed below.
References
An In-depth Technical Guide to the Solubility of 5-Hydroxyisophthalonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 5-hydroxyisophthalonitrile, a pivotal intermediate in various chemical syntheses. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary theoretical knowledge and practical methodologies to determine its solubility in common organic solvents. The guide details established experimental protocols, including gravimetric and spectroscopic methods, and introduces in silico predictive models as a preliminary assessment tool. Furthermore, a hypothetical experimental workflow is presented to illustrate the compound's application in a biological context. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this compound, enabling them to generate critical data for process development, formulation, and further scientific investigation.
Introduction to this compound and its Solubility
This compound (CAS No. 79370-78-8) is an aromatic organic compound with the molecular formula C₈H₄N₂O. Its structure, featuring a benzene ring substituted with two nitrile groups and one hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. Typically appearing as a white to off-white crystalline powder with a high melting point, its physicochemical properties, particularly solubility, are crucial for its application in chemical reactions, purification processes, and formulation development.
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry and pharmacology. For drug development professionals, understanding the solubility of a compound is critical as it influences bioavailability, dosage form design, and the selection of appropriate solvents for synthesis and analysis.
Theoretical and Predictive Approaches to Solubility
In the absence of experimental data, theoretical principles and computational models can offer initial estimates of a compound's solubility.
General Solubility Principles for Aromatic Nitriles: The solubility of organic compounds is governed by the principle of "like dissolves like." The presence of polar functional groups such as the hydroxyl (-OH) and nitrile (-CN) groups in this compound allows for hydrogen bonding and dipole-dipole interactions. Therefore, it is expected to have higher solubility in polar organic solvents compared to nonpolar ones. The aromatic ring contributes to its nonpolar character, which may confer some solubility in aromatic solvents. The nitrile group, while polar, can also participate in π-π stacking interactions, further influencing its solubility in aromatic systems.
In Silico Solubility Prediction: Computational methods can provide valuable estimations of solubility before extensive lab work is undertaken. These methods are broadly categorized into physics-based models and data-driven models.
-
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These data-driven models correlate the chemical structure of a compound with its biological activity or physicochemical properties, such as solubility.[2][3][4] By analyzing the molecular descriptors of a compound, these models can predict its solubility. While specific QSAR models for this compound are not available, general models for drug-like compounds can be used for an initial assessment.[4]
-
Molecular Dynamics (MD) Simulations: These physics-based simulations model the interactions between a solute and solvent molecules at the atomic level to predict solubility.[5][6] This method calculates the free energy of solvation to determine the equilibrium concentration of the solute in the solvent.
It is important to note that these predictive methods provide estimations and should be complemented with experimental validation for accurate and reliable solubility data.
Experimental Determination of Solubility
Accurate solubility data must be determined experimentally. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[5][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).
-
-
Solvent Evaporation and Weighing:
-
Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
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Once the solvent is completely removed, dry the residue to a constant weight in a vacuum oven.
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Weigh the evaporating dish with the dry solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and does not degrade in the chosen solvent. It is a sensitive method that requires only a small amount of the compound.
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Collection and Dilution:
-
After reaching equilibrium, filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (g/L or mol/L).
-
Data Presentation
The following table provides a template for recording experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)
| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Tetrahydrofuran (THF) | |||
| Diethyl Ether | ||||
| Aromatic Hydrocarbons | Toluene | |||
| Halogenated Hydrocarbons | Dichloromethane | |||
| Chloroform | ||||
| Amides | Dimethylformamide (DMF) | |||
| Other | Acetonitrile | |||
| Dimethyl Sulfoxide (DMSO) |
Mandatory Visualization: Hypothetical Workflow
The following diagram illustrates a hypothetical experimental workflow for investigating the microbial metabolism of this compound, based on known pathways for similar compounds.
Caption: Hypothetical workflow for studying the microbial metabolism of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. While publicly available quantitative data is currently lacking, the experimental protocols detailed herein offer robust methods for researchers to generate this critical information. The gravimetric and UV-Vis spectrophotometry methods are reliable and accessible techniques for this purpose. Furthermore, the introduction to in silico predictive models provides a means for preliminary solubility assessment. The provided workflow and data table template are intended to support systematic investigation and data recording. The generation and dissemination of solubility data for this compound will be invaluable to the scientific community, facilitating its broader application in research, drug development, and chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Hydroxyisophthalonitrile: Chemical Structure, Functional Groups, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyisophthalonitrile, also known as 5-hydroxybenzene-1,3-dicarbonitrile, is an aromatic organic compound with the chemical formula C₈H₄N₂O. Its structure, featuring a hydroxyl group and two nitrile groups on a benzene ring, makes it a molecule of interest for various applications, including as a building block in the synthesis of pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and available data on the biological activity of this compound, tailored for professionals in research and drug development.
Chemical Structure and Functional Groups
This compound possesses a planar benzene ring core. The key functional groups that dictate its chemical properties and reactivity are:
-
Hydroxyl Group (-OH): Attached to the 5th position of the isophthalonitrile backbone, this group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. It also serves as a reactive site for derivatization.
-
Nitrile Groups (-C≡N): Two nitrile groups are situated at the 1st and 3rd positions of the benzene ring. These electron-withdrawing groups contribute to the overall electronic properties of the molecule and can participate in various chemical transformations.
The strategic placement of these functional groups on the aromatic ring creates a unique electronic and structural landscape, making this compound a versatile intermediate in organic synthesis.[1]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O | [2] |
| Molar Mass | 144.13 g/mol | [2] |
| Appearance | Solid (usually) | [2] |
| CAS Number | 79370-78-8 | |
| Synonyms | 5-Hydroxybenzene-1,3-dicarbonitrile, 3,5-Dicyanophenol |
Synthesis
A common synthetic route to this compound involves the use of phenol as a starting material. The synthesis proceeds through a cyanation reaction, followed by a hydroxylation reaction under mild acidic or alkaline conditions.[1]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General Guidance for Synthesis
-
Cyanation of Phenol:
-
Dissolve phenol in a suitable organic solvent.
-
Add a cyanating agent (e.g., copper(I) cyanide) and a catalytic amount of picric acid.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude cyanated intermediate.
-
-
Hydroxylation:
-
Dissolve the crude intermediate in a suitable solvent.
-
Add a mild acid or base to catalyze the hydroxylation.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound are not widely published. The following represents predicted data and typical spectral features based on the analysis of structurally similar compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet for the hydroxyl proton (its chemical shift would be concentration-dependent and it would be exchangeable with D₂O) and signals in the aromatic region for the three benzene ring protons are anticipated.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbons attached to the hydroxyl and nitrile groups exhibiting characteristic chemical shifts. The nitrile carbons would appear in the downfield region (typically >110 ppm).
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile groups.
-
C=C stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A band in the 1000-1300 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (144.13 g/mol ). Fragmentation patterns would likely involve the loss of HCN and CO.
Biological Activity and Drug Development Potential
The biological activity of this compound is not extensively documented in publicly available literature. However, the presence of the phenol and nitrile moieties suggests potential for various biological interactions.
5.1. Enzyme Inhibition
Phenolic and nitrile-containing compounds are known to exhibit enzyme inhibitory activity.[3] The hydroxyl and nitrile groups of this compound could potentially interact with the active sites of various enzymes through hydrogen bonding and other non-covalent interactions. Further screening is required to determine its specific enzyme inhibition profile.
Diagram: Logical Relationship of Potential Enzyme Inhibition
Caption: Potential mechanism of enzyme inhibition.
5.2. Receptor Binding
The aromatic nature and the presence of hydrogen bond donors and acceptors in this compound suggest that it could potentially bind to various biological receptors. Receptor binding assays would be necessary to evaluate its affinity and selectivity for different receptor types.
Experimental Protocol: General Guidance for Receptor Binding Assay
A typical radioligand binding assay to assess the affinity of this compound for a specific receptor would involve:
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.
5.3. Signaling Pathways
To date, there is no direct evidence linking this compound to specific signaling pathways. However, its structural motifs are present in molecules that are known to modulate various cellular signaling cascades. Future research, including high-throughput screening and cell-based assays, could elucidate its potential effects on pathways involved in cell proliferation, inflammation, or apoptosis.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure and versatile functional groups that hold promise for applications in medicinal chemistry and materials science. While its fundamental chemical properties are understood, a significant gap exists in the experimental characterization and the exploration of its biological activities. For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:
-
Developing and publishing detailed and optimized synthesis protocols.
-
Acquiring and disseminating comprehensive, experimentally verified spectroscopic data (NMR, FTIR, MS).
-
Conducting systematic screening for biological activity, including enzyme inhibition, receptor binding, and cytotoxicity studies.
-
Investigating its effects on various cellular signaling pathways to uncover potential therapeutic applications.
Such efforts will be crucial in unlocking the full potential of this compound as a valuable molecule in the development of new drugs and advanced materials.
References
In-Depth Technical Guide to the Physical Properties of 5-Hydroxyisophthalonitrile Crystalline Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-hydroxyisophthalonitrile crystalline powder, a pivotal intermediate in various chemical syntheses. This document outlines its fundamental physicochemical characteristics, presents standardized methodologies for their determination, and offers a logical workflow for the physical characterization of such crystalline compounds.
Core Physical and Chemical Properties
This compound, with the CAS Number 79370-78-8, is a white solid organic compound.[1] Its chemical structure consists of a benzene ring substituted with two nitrile groups and one hydroxyl group, bestowing upon it a unique reactivity profile valuable in the synthesis of pharmaceuticals and other complex molecules.[1]
Quantitative Data Summary
The table below summarizes the key quantitative physical properties of this compound that have been reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O | [2] |
| Molecular Weight | 144.13 g/mol | [3] |
| Melting Point | ~266 °C | |
| Solubility in Water | 0.55 g/L (at 25 °C) | [1] |
| Density (calculated) | 1.343 g/cm³ | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of a crystalline powder like this compound is crucial for its application in research and development. The following sections detail standardized experimental protocols for key physical characterization techniques.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.[2]
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2] A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound is essential for its formulation and delivery in drug development.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound crystalline powder is added to a known volume of the solvent (e.g., water) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5] This concentration represents the solubility of the compound in the given solvent at that temperature.
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the chemical identity and structure of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[1]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's solubility in less polar solvents is low).[6][7][8] The solution should be filtered into a clean NMR tube to remove any particulate matter.[6]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard.
Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9][10] The choice of solvent is critical for obtaining crystals suitable for diffraction.[10]
-
Crystal Mounting: A suitable single crystal (typically with dimensions >0.1 mm) is mounted on a goniometer head.[11]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined and refined to generate a detailed three-dimensional model of the crystal structure.
Workflow for Physical Characterization of a Crystalline Powder
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or synthesized crystalline powder like this compound.
Caption: Workflow for the physical characterization of a crystalline powder.
This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches to their characterization. For researchers and drug development professionals, this information is essential for the effective utilization and further development of this important chemical intermediate.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. filab.fr [filab.fr]
- 6. sites.bu.edu [sites.bu.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols: 5-Hydroxyisophthalonitrile as a Building Block for High-Performance Poly(arylene ether nitrile)s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-hydroxyisophthalonitrile as a monomer in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs). Due to the limited availability of direct experimental data for polymers derived from this compound, this document presents a representative methodology based on well-established synthesis routes for analogous PAENs. The provided protocols and expected performance data are intended to serve as a foundational guide for researchers exploring the potential of this monomer in advanced polymer chemistry.
Introduction
Poly(arylene ether nitrile)s are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, chemical resistance, and dimensional stability. The incorporation of the nitrile (-CN) group enhances polarity, adhesion, and provides a potential site for crosslinking reactions. This compound offers a unique combination of a dihydroxy functionality for polymerization and two nitrile groups on the aromatic ring, which can impart desirable properties to the resulting polymers. This monomer can be utilized in nucleophilic aromatic substitution (SNAr) polymerization with activated aromatic dihalides to produce novel PAENs with potential applications in aerospace, electronics, membrane separations, and biomedical devices.
Hypothetical Polymer Synthesis: Poly(ether ether nitrile) from this compound and 4,4'-Difluorobenzophenone
A common and effective method for synthesizing PAENs is the nucleophilic displacement reaction between a dihydric phenol and an activated aromatic dihalide. In this hypothetical protocol, this compound serves as the dihydroxy monomer, and 4,4'-difluorobenzophenone is used as the activated dihalide comonomer. The reaction is facilitated by a weak base, typically potassium carbonate, in a polar aprotic solvent.
Experimental Protocol: Synthesis of a Poly(arylene ether nitrile)
Materials:
-
This compound (Monomer A)
-
4,4'-Difluorobenzophenone (Monomer B)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20-25% (w/v) and a small amount of toluene to act as an azeotropic agent.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will be collected in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 2-4 hours until all water is removed.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature and dilute it with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove any remaining salts and solvent. Further wash the polymer with methanol. To ensure complete removal of inorganic salts, the polymer can be stirred in a dilute HCl solution (1M) for 1-2 hours, followed by repeated washing with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.
Expected Polymer Properties
The properties of the resulting poly(arylene ether nitrile) will depend on the final molecular weight and polymer architecture. Based on data from analogous PAENs, the following table summarizes the expected range of properties.
| Property | Expected Value |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C in N₂ |
| Mechanical Properties | |
| Tensile Strength | 80 - 110 MPa[1] |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 15 % |
| Solubility | |
| Solvents | Soluble in polar aprotic solvents like NMP, DMAc, DMF |
Visualization of Workflow and Structure-Property Relationship
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the poly(arylene ether nitrile) from this compound.
Caption: Experimental workflow for the synthesis of poly(arylene ether nitrile).
Structure-Property Relationship
The molecular structure of the polymer derived from this compound directly influences its macroscopic properties.
Caption: Relationship between polymer structure and its key properties.
Potential Applications
Polymers derived from this compound are expected to be high-performance materials suitable for demanding applications, including:
-
Aerospace and Automotive: As a matrix resin for advanced composites due to their high thermal stability and mechanical strength.
-
Electronics: For manufacturing printed circuit boards, insulators, and encapsulants for electronic components, leveraging their excellent dielectric properties and thermal resistance.
-
Membrane Separations: In the fabrication of gas separation and ultrafiltration membranes, where chemical and thermal resistance are crucial.
-
Biomedical Devices: As a material for implantable devices and surgical instruments that require biocompatibility and sterilizability at high temperatures.
Conclusion
While direct experimental data on the polymerization of this compound is not extensively reported, established principles of poly(arylene ether nitrile) synthesis provide a strong foundation for its use as a novel monomer. The protocols and expected properties outlined in these application notes are intended to guide researchers in exploring the potential of this building block for the creation of new high-performance polymers with a wide range of advanced applications. Further experimental validation is necessary to fully characterize the polymers derived from this promising monomer.
References
Synthetic Protocols for the Derivatization of 5-Hydroxyisophthalonitrile: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the chemical derivatization of 5-hydroxyisophthalonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for creating a diverse range of novel compounds. The electron-withdrawing nature of the two nitrile groups activates the phenolic hydroxyl group for various transformations. The primary derivatization strategies discussed herein are O-alkylation (ether formation) and O-acylation (ester formation).
Key Derivatization Reactions
The phenolic hydroxyl group of this compound is the primary site for the derivatizations detailed below. These reactions allow for the introduction of a wide variety of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug discovery and development.
-
O-Alkylation (Williamson Ether Synthesis): This classic and reliable method is used to convert the phenolic hydroxyl group into an ether linkage. The reaction typically involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given the increased acidity of the hydroxyl group in this compound, milder bases can often be employed.
-
O-Acylation (Esterification): The formation of an ester from the phenolic hydroxyl group can be achieved using various acylating agents. Due to the reduced nucleophilicity of the phenolic oxygen, more reactive acylating agents such as acid chlorides or anhydrides are generally preferred over carboxylic acids. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
-
Mitsunobu Reaction: This versatile reaction allows for the conversion of the hydroxyl group to a variety of functionalities, including ethers and esters, under mild conditions with inversion of configuration if a chiral alcohol were used. It typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound and related electron-deficient phenols. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: O-Alkylation of this compound (Williamson Ether Synthesis)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-12 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60-80 | 6-18 | 80-90 |
| Benzyl Bromide | NaH | THF | 0 - RT | 2-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8-16 | 75-85 |
Table 2: O-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 - RT | 1-3 | 90-98 |
| Benzoyl Chloride | Triethylamine | DCM | 0 - RT | 2-4 | 88-95 |
| Acetic Anhydride | Pyridine | - | RT - 50 | 1-5 | 85-95 |
| Methanesulfonyl Chloride | Pyridine | DCM | 0 - RT | 1-2 | 80-90 |
Table 3: Mitsunobu Reaction with this compound
| Nucleophile (R-OH or R-COOH) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | PPh₃, DIAD | THF | 0 - RT | 2-6 | 70-85 |
| Benzoic Acid | PPh₃, DEAD | THF | 0 - RT | 3-8 | 75-90 |
Experimental Protocols
Protocol 1: O-Alkylation - Synthesis of 5-Methoxyisophthalonitrile
This protocol details the methylation of this compound using methyl iodide via the Williamson ether synthesis.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield 5-methoxyisophthalonitrile.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.8-8.0 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃): δ 160-162 (C-O), 120-125 (Ar-C), 115-118 (CN), 112-115 (Ar-C), 56-58 (OCH₃).
-
IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1600, 1480 (Ar C=C), ~1250, 1030 (C-O).
Protocol 2: O-Acylation - Synthesis of 5-Acetoxyisophthalonitrile
This protocol describes the acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-acetoxyisophthalonitrile.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 8.0-8.2 (m, 3H, Ar-H), 2.4 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ 168-170 (C=O), 150-152 (C-O), 125-130 (Ar-C), 115-118 (CN), 112-115 (Ar-C), 21-23 (COCH₃).
-
IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1760 (C=O, ester), ~1600, 1480 (Ar C=C), ~1200 (C-O).
Mandatory Visualization
Caption: Williamson Ether Synthesis Workflow.
Caption: O-Acylation (Esterification) Workflow.
Caption: Mitsunobu Reaction Pathway.
Application Notes and Protocols: 5-Hydroxyisophthalonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 5-hydroxyisophthalonitrile as a versatile starting material in the synthesis of pharmaceutical intermediates. Due to the limited publicly available information on its direct use in the synthesis of marketed drugs, this document presents a representative, chemically sound protocol for the synthesis of a hypothetical, yet pharmaceutically relevant, intermediate.
The unique trifunctional nature of this compound, featuring a phenolic hydroxyl group and two nitrile moieties on an aromatic ring, makes it an attractive building block for creating complex molecular architectures. The hydroxyl group can be readily derivatized through etherification or esterification, while the nitrile groups can undergo hydrolysis to carboxylic acids or reduction to amines, opening up a wide array of synthetic possibilities.
Application Note 1: Synthesis of a Novel Benzamide Intermediate via Etherification and Partial Nitrile Hydrolysis
This protocol outlines a two-step synthesis of a hypothetical benzamide intermediate, a common scaffold in many pharmaceutical compounds. The synthesis involves an initial etherification of the hydroxyl group of this compound, followed by a selective partial hydrolysis of one of the nitrile groups to a carboxamide.
Experimental Protocol
Step 1: Etherification of this compound
This step describes the synthesis of 5-(benzyloxy)isophthalonitrile.
Materials and Reagents:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired 5-(benzyloxy)isophthalonitrile.
Step 2: Selective Partial Hydrolysis to 3-(Benzyloxy)-5-cyanobenzamide
This step details the selective hydrolysis of one nitrile group to a primary amide.
Materials and Reagents:
-
5-(Benzyloxy)isophthalonitrile
-
Sulfuric acid (H₂SO₄, concentrated)
-
Deionized water (ice-cold)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
Carefully add 5-(benzyloxy)isophthalonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture slowly into ice-cold deionized water with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(benzyloxy)-5-cyanobenzamide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the benzamide intermediate.
| Parameter | Step 1: Etherification | Step 2: Partial Hydrolysis |
| Product Name | 5-(Benzyloxy)isophthalonitrile | 3-(Benzyloxy)-5-cyanobenzamide |
| Molecular Formula | C₁₅H₁₀N₂O | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 234.25 g/mol | 252.27 g/mol |
| Theoretical Yield | 90-95% | 60-70% |
| Purity (by HPLC) | >98% | >99% |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 145-148 °C | 178-181 °C |
Visualization of Synthetic Pathway and Workflow
Caption: Synthetic pathway for the preparation of 3-(benzyloxy)-5-cyanobenzamide.
Caption: General experimental workflow for the two-step synthesis.
Application Note 2: Potential Signaling Pathway Relevance
The synthesized benzamide intermediate could serve as a core structure for developing inhibitors of various enzymes or receptors. For instance, substituted benzamides are known to interact with histone deacetylases (HDACs), which are crucial regulators of gene expression. The hypothetical intermediate synthesized here could be further functionalized to target the active site of an HDAC enzyme.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of the HDAC signaling pathway.
This document serves as a guide to the potential of this compound in pharmaceutical synthesis. The provided protocols and data are illustrative and should be adapted and optimized based on specific research goals and laboratory conditions.
Application Notes and Protocols for Reactions of 5-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key chemical transformations involving 5-hydroxyisophthalonitrile. This versatile building block, featuring a phenolic hydroxyl group and two nitrile functionalities, serves as a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous phenolic compounds and provide a foundation for the synthesis of diverse derivatives.
Overview of Reactivity
This compound is an aromatic compound that combines the reactivity of a phenol with the electron-withdrawing nature of two nitrile groups. The hydroxyl group is a nucleophile and can readily undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards electrophilic substitution, although the strongly deactivating nitrile groups will influence the position of substitution. The nitrile groups themselves can potentially undergo hydrolysis or be utilized in cycloaddition reactions.
Experimental Protocols
O-Alkylation via Nucleophilic Epoxide Ring-Opening
This protocol describes the synthesis of a 5-(2,3-dihydroxypropoxy)isophthalonitrile derivative through a base-catalyzed reaction with a glycidyl ether, followed by hydrolysis of an intermediate. This method is adapted from a procedure for the analogous reaction with dimethyl 5-hydroxyisophthalate.[1]
Reaction Scheme:
Materials:
-
This compound
-
Allyl glycidyl ether
-
Base catalyst (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the base catalyst (1.1 eq).
-
Addition of Alkylating Agent: Add allyl glycidyl ether (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-(3-allyloxy-2-hydroxypropoxy)isophthalonitrile.
Quantitative Data (Illustrative):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 144.13 | 10 | 1.44 |
| Allyl Glycidyl Ether | 1.2 | 114.14 | 12 | 1.37 |
| Sodium Hydroxide | 1.1 | 40.00 | 11 | 0.44 |
| Product | 258.27 | |||
| Yield (%) | ~85% |
General Protocol for Williamson Ether Synthesis
This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide. The Williamson ether synthesis is a robust method for forming ethers from phenols.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation: To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., reflux) and monitor by TLC.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the residue by column chromatography or recrystallization to obtain the desired 5-(alkoxy)isophthalonitrile.
Quantitative Data (Illustrative for Benzylation):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 144.13 | 10 | 1.44 |
| Benzyl Bromide | 1.2 | 171.04 | 12 | 2.05 |
| Potassium Carbonate | 1.5 | 138.21 | 15 | 2.07 |
| Product | 234.26 | |||
| Yield (%) | ~90% |
General Protocol for Esterification (Schotten-Baumann Conditions)
This protocol describes the esterification of this compound with an acyl chloride under Schotten-Baumann conditions. This is a common method for the acylation of phenols.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride)
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 1 M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in aqueous sodium hydroxide in a flask.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred solution at room temperature.
-
Reaction: Continue stirring for 1-2 hours. Monitor the reaction by TLC.
-
Extraction: Extract the reaction mixture with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 5-(acyloxy)isophthalonitrile.
Quantitative Data (Illustrative for Acetylation):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) |
| This compound | 1.0 | 144.13 | 10 | 1.44 g |
| Acetyl Chloride | 1.1 | 78.50 | 11 | 0.77 mL |
| Sodium Hydroxide (2 M) | - | 40.00 | - | Sufficient volume |
| Product | 186.15 | |||
| Yield (%) | ~95% |
Visualization of Experimental Workflow and Application in Drug Discovery
The following diagrams illustrate a typical experimental workflow for the derivatization of this compound and a conceptual workflow for its application as a scaffold in a drug discovery program.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Conceptual workflow for utilizing the this compound scaffold in drug discovery.
References
Application Notes and Protocols for 5-Hydroxyisophthalonitrile in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific examples of 5-hydroxyisophthalonitrile being used as a primary ligand in coordination chemistry. The following application notes and protocols are based on the general principles of coordination chemistry involving isophthalonitrile and its derivatives, and serve as a predictive guide for researchers interested in this specific ligand.
Application Notes
1. Introduction to this compound as a Ligand
This compound is an aromatic dinitrile that possesses two potential coordination sites in the form of its nitrile groups and a hydroxyl substituent. The nitrile groups can act as monodentate or bidentate bridging ligands, connecting metal centers to form discrete molecular complexes or extended coordination polymers. The hydroxyl group can also participate in coordination to the metal center or influence the supramolecular structure through hydrogen bonding. The interplay between the nitrile and hydroxyl functionalities makes this compound a potentially versatile ligand for the construction of novel coordination compounds with interesting structural and functional properties.
2. Coordination Modes and Structural Diversity
The coordination of this compound to a metal center can be envisaged in several ways, leading to a variety of potential structures:
-
Monodentate Coordination: One of the nitrile groups coordinates to a single metal center, leaving the other nitrile group and the hydroxyl group uncoordinated or involved in intermolecular interactions.
-
Bidentate Bridging Coordination: Both nitrile groups coordinate to different metal centers, acting as a linear or bent bridging ligand to form 1D chains, 2D layers, or 3D frameworks. The geometry of the resulting structure will be influenced by the coordination geometry of the metal ion and the presence of other ancillary ligands.
-
Chelating Coordination (less likely): While less common for dinitriles, chelation involving one nitrile group and the hydroxyl group could be possible with certain metal ions, forming a six-membered ring.
-
Role of the Hydroxyl Group: The hydroxyl group can either coordinate directly to the metal center, act as a hydrogen bond donor to form extended supramolecular networks, or be deprotonated to create an anionic ligand, which would significantly alter its coordination behavior.
The combination of these coordination modes can lead to the formation of a diverse range of coordination polymers, including metal-organic frameworks (MOFs). The porosity and dimensionality of these materials can be tuned by varying the metal ion, solvent system, and reaction conditions.
3. Potential Applications of Metal-5-Hydroxyisophthalonitrile Complexes
Based on the known applications of coordination polymers constructed from similar dinitrile ligands, metal complexes of this compound could be explored for the following applications:
-
Catalysis: The porous nature of coordination polymers can allow for their use as heterogeneous catalysts, with the metal centers acting as active sites.
-
Gas Storage and Separation: The defined pore structure of MOFs can be utilized for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.
-
Luminescence and Sensing: The incorporation of emissive metal centers or the inherent fluorescence of the ligand could lead to luminescent materials for applications in sensing of small molecules, ions, or temperature.
-
Drug Delivery: The pores of MOFs can be loaded with drug molecules for controlled release applications, although the toxicity of the metal and ligand would need to be carefully evaluated.
4. Characterization Techniques
The characterization of coordination complexes and polymers derived from this compound would typically involve a combination of the following techniques:
| Characterization Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms, including bond lengths, bond angles, and the overall crystal structure. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to identify the crystalline structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify the coordination of the nitrile groups to the metal center (typically observed as a shift in the C≡N stretching frequency). |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can provide information about the loss of solvent molecules. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |
| Luminescence Spectroscopy | Investigates the photophysical properties of the material, including excitation and emission spectra. |
| Gas Adsorption Analysis | Measures the surface area and pore size distribution of porous materials like MOFs. |
Experimental Protocols
The following are generalized protocols for the synthesis of coordination polymers using aromatic dinitrile ligands. These can be adapted for this compound.
Protocol 1: Solvothermal Synthesis of a Metal-Isophthalonitrile Coordination Polymer
This protocol describes a common method for the synthesis of crystalline coordination polymers under elevated temperature and pressure.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents like DMF/ethanol/water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a small amount of the same or a compatible solvent (e.g., 2 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the oven to a specific temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Crystals of the coordination polymer should have formed.
-
Isolate the crystals by filtration, wash them with fresh solvent (e.g., DMF, followed by ethanol), and dry them in air or under vacuum.
Protocol 2: Room Temperature Synthesis of a Metal-Isophthalonitrile Complex by Slow Diffusion
This method is suitable for growing single crystals of coordination complexes that are stable at room temperature.
Materials:
-
This compound
-
A metal salt
-
Two immiscible or slowly miscible solvents (e.g., an aqueous solution of the metal salt and an ethanolic solution of the ligand)
-
A narrow glass tube or H-tube
Procedure:
-
Prepare a solution of the metal salt in a dense solvent (e.g., water) and place it at the bottom of a narrow glass tube.
-
Carefully layer a buffer solution of the same solvent or a slightly less dense, miscible solvent on top of the metal salt solution.
-
Prepare a solution of this compound in a less dense solvent (e.g., ethanol).
-
Carefully layer the ligand solution on top of the buffer layer.
-
Seal the tube and allow it to stand undisturbed at room temperature for several days to weeks.
-
Crystals will slowly form at the interface of the solutions.
-
Once suitable crystals have grown, carefully decant the solvent and collect the crystals.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts.
Caption: Potential coordination modes of this compound with metal centers.
Caption: A generalized workflow for the synthesis and characterization of coordination polymers.
Application Notes and Protocols for the Quantification of 5-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-hydroxyisophthalonitrile, a key intermediate in various chemical syntheses.[1] Given its phenolic nature and aromatic structure, several analytical techniques are suitable for its quantification.[1] This guide outlines three common and robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H4N2O | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~266°C | [1] |
| CAS Number | 79370-78-8 | [1] |
General Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix to the final data analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phenolic compounds.[2][3][4][5][6] Reversed-phase chromatography is the method of choice for separating moderately polar compounds like this compound.[7]
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Extraction: For solid samples, use ultrasonic-assisted extraction with methanol. For liquid samples, a simple dilution may be sufficient.[4] A solid-phase extraction (SPE) cleanup step using a C18 cartridge can be employed to remove interfering matrix components.[8]
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of a known standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[9][10][11][12][13] This technique is particularly useful for trace-level quantification in biological or environmental samples.
Experimental Protocol
1. Sample Preparation:
-
Follow a similar extraction procedure as for HPLC-UV. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.[7][8]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Sciex QTRAP 4500 or equivalent triple quadrupole mass spectrometer[12] |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of a standard solution) |
3. Data Analysis:
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transitions of the analyte and internal standard.
-
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.05 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (Recovery) | 97.2% - 103.5% |
| Precision (RSD) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[14][15][16] Silylation is a common derivatization technique for phenolic compounds.[14]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extract the analyte as described for the HPLC methods. The final extract must be dried completely under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine to the dried extract. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[14]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte |
3. Data Analysis:
-
Identify the characteristic ions of the TMS-derivatized this compound from the mass spectrum obtained in full scan mode.
-
Develop a SIM method for quantitative analysis using the most abundant and specific ions.
-
Generate a calibration curve using derivatized standards and quantify the samples.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 95.8% - 104.1% |
| Precision (RSD) | < 6% |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. organomation.com [organomation.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. bioxpedia.com [bioxpedia.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxyisophthalonitrile in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-hydroxyisophthalonitrile as a versatile precursor for the synthesis of novel organic materials. This document outlines its utility in creating high-performance polymers and functional macrocycles, with detailed experimental protocols to facilitate its practical application in a laboratory setting.
Introduction to this compound
This compound is an aromatic compound featuring a hydroxyl (-OH) group and two nitrile (-CN) groups attached to a benzene ring. This unique combination of functional groups makes it an attractive building block for various organic materials. The hydroxyl group provides a reactive site for nucleophilic substitution or etherification, allowing for the incorporation of this monomer into polymer backbones or for its functionalization to create more complex structures. The nitrile groups are precursors for the formation of highly stable triazine rings or for the synthesis of phthalocyanine macrocycles, which have a wide range of applications in materials science and medicine.
Key Applications and Synthetic Pathways
The primary applications of this compound as a precursor stem from the reactivity of its hydroxyl and nitrile functionalities. These lead to two main classes of materials: high-performance thermosetting polymers and phthalocyanine derivatives.
High-Performance Polyether-Phthalonitrile Resins
The hydroxyl group of this compound can undergo nucleophilic aromatic substitution with an activated aromatic dihalide or dinitro compound to form a polyether linkage. The resulting polymer possesses pendant nitrile groups that can be thermally cured to form a highly cross-linked, thermostable network. This approach is valuable for creating materials with exceptional thermal and mechanical properties, suitable for aerospace and electronics applications.[1]
A general synthetic approach involves a two-step process:
-
Polymerization: Synthesis of a linear or branched polyether by reacting this compound with a suitable comonomer.
-
Curing: Thermal treatment of the prepolymer to induce cross-linking of the nitrile groups, forming a rigid thermoset.
Phthalocyanine Synthesis
The two adjacent nitrile groups in phthalonitrile derivatives can undergo cyclotetramerization in the presence of a metal salt or a strong base to form a phthalocyanine macrocycle.[2] Phthalocyanines are known for their intense color, high thermal stability, and unique electronic properties, making them suitable for applications such as pigments, catalysts, chemical sensors, and photosensitizers in photodynamic therapy (PDT).[3] The hydroxyl group on the periphery of the phthalocyanine derived from this compound offers a valuable site for further functionalization to improve solubility and biocompatibility.
Quantitative Data on Related Phthalonitrile-Based Polymers
Table 1: Thermal Properties of Cured Phthalonitrile Resins
| Monomer Precursor | Curing Agent | T5% (°C, N2) | T5% (°C, Air) | Char Yield at 800°C (N2, %) | Glass Transition Temp. (Tg, °C) | Reference |
| 1,3-Bis(3,4-dicyanophenoxy)benzene | 4,4'-Diaminodiphenyl ether | > 470 | - | - | > 400 | [3] |
| 4,4',4''-[(Methanetriyltris(benzene-4,1-diyl))tris(oxy)]triphthalonitrile | 4-(Aminophenoxy)phthalonitrile | 511.2 | 496.3 | - | > 400 | [3] |
| Resole-based Phthalonitrile | Self-curing | - | 446 | 33 | - | [3] |
| Phenyl-s-triazine-containing Phthalonitrile | 4,4'-Diaminodiphenyl sulfone | 575 | - | - | > 500 | [3] |
| Tyramine-derived Phthalonitrile | Tyramine-derived curing agent | - | - | - | 480 | [4] |
Table 2: Mechanical Properties of Phthalonitrile-Based Polymers and Composites
| Polymer System | Property | Value | Reference |
| 1,3-Bis(3,4-dicyanophenoxy)benzene Polymer | Storage Modulus | High | [3] |
| 4,4',4''-[(Methanetriyltris(benzene-4,1-diyl))tris(oxy)]triphthalonitrile Polymer | Storage Modulus at 400°C | 1611 MPa | [3] |
| Phenyl-s-triazine-containing Phthalonitrile Composite | Mechanical Properties at 500°C | High Stability | [3] |
| Phthalonitrile-POSS Copolymer | Water Absorption | < 1.5% | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Polyether-Phthalonitrile Prepolymer
This protocol describes a general method for the synthesis of a linear polyether containing pendant nitrile groups via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Bis(4-fluorophenyl)sulfone (or other activated aromatic dihalide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and bis(4-fluorophenyl)sulfone.
-
Add anhydrous K₂CO₃ (1.5 equivalents per hydroxyl group) to the flask.
-
Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to dissolve the reactants and facilitate the removal of water.
-
Heat the reaction mixture to reflux (around 140-150°C) under a nitrogen atmosphere. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After the complete removal of water (typically 2-4 hours), drain the toluene from the Dean-Stark trap and continue the reaction at a higher temperature (160-180°C) for 12-24 hours to ensure a high degree of polymerization.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Precipitate the polymer by slowly pouring the filtered solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Thermal Curing of the Polyether-Phthalonitrile Prepolymer
This protocol outlines the procedure for the thermal cross-linking of the synthesized prepolymer to form a thermoset.
Materials:
-
Synthesized polyether-phthalonitrile prepolymer
-
Curing additive (e.g., 4-(aminophenoxy)phthalonitrile, optional, typically 1-5 wt%)
-
Mold
Procedure:
-
Thoroughly mix the polyether-phthalonitrile prepolymer with the curing additive (if used) by melt blending or by dissolving in a suitable solvent followed by solvent evaporation.
-
Place the prepolymer mixture into a mold.
-
Cure the polymer in a programmable oven or a hot press using a staged curing cycle. A typical cycle might be:
-
180°C for 2 hours
-
250°C for 4 hours
-
300°C for 8 hours
-
Post-cure at 350°C for 4-8 hours
-
(Note: The optimal curing cycle will depend on the specific polymer structure and the presence of any curing additives and should be determined by techniques such as Differential Scanning Calorimetry (DSC)).
-
-
Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Protocol 3: Synthesis of a Zinc(II) Phthalocyanine Derivative
This protocol provides a general method for the synthesis of a metal-centered phthalocyanine from this compound.
Materials:
-
This compound
-
Zinc(II) acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-Pentanol or 1-Octanol
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (4 equivalents) and zinc(II) acetate (1 equivalent) in 1-pentanol or 1-octanol.
-
Add a catalytic amount of DBU to the suspension.
-
Heat the reaction mixture to reflux (140-190°C, depending on the solvent) under a nitrogen atmosphere for 12-24 hours. The color of the reaction mixture should turn deep green, indicating the formation of the phthalocyanine.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude phthalocyanine by pouring the reaction mixture into a large volume of methanol.
-
Collect the green solid by filtration and wash it extensively with methanol to remove unreacted starting materials and high-boiling solvent.
-
Dry the crude product under vacuum.
-
Purify the phthalocyanine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.
-
Characterize the purified product by UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy.
Visualizations
Caption: Workflow for the synthesis and curing of a polyether-phthalonitrile resin.
Caption: Synthesis and potential applications of phthalocyanines from this compound.
References
- 1. Development of High-performance Materials at SPECIFIC POLYMERS [specificpolymers.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A new molecular design platform for high-performance polymers from versatile bio-based tyramine: a case study of tyramine-derived phthalonitrile resin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of 5-hydroxyisophthalonitrile synthesis
Welcome to the technical support center for the synthesis of 5-hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most plausible synthetic routes for this compound are:
-
Nucleophilic Aromatic Substitution (Hydrolysis) of a Halogenated Precursor: This involves the hydrolysis of a 5-halo-isophthalonitrile, such as 5-bromo or 5-chloroisophthalonitrile, using a base like sodium hydroxide or potassium hydroxide in the presence of a copper catalyst. The halogen atom is replaced by a hydroxyl group.
-
Diazotization of 5-Aminoisophthalonitrile: This method involves the conversion of 5-aminoisophthalonitrile to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The diazonium salt is then hydrolyzed to this compound. This is a variation of the Sandmeyer reaction.[1][2][3][4]
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route:
-
For Nucleophilic Aromatic Substitution:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Poor Catalyst Activity: If using a copper catalyst, ensure it is active and not poisoned.
-
Suboptimal Reaction Conditions: The concentration of the base, temperature, and solvent can all significantly impact the yield.
-
-
For Diazotization of 5-Aminoisophthalonitrile:
-
Decomposition of the Diazonium Salt: Diazonium salts can be unstable and decompose, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.
-
Side Reactions: The diazonium salt can participate in unwanted side reactions, such as coupling with the starting amine or other aromatic species present in the reaction mixture.
-
Incomplete Hydrolysis: The hydrolysis of the diazonium salt to the desired phenol may be inefficient.
-
Q3: My final product is impure. What are the common byproducts I should be aware of?
A3: The nature of impurities will depend on your synthetic method:
-
From Nucleophilic Aromatic Substitution:
-
Unreacted Starting Material: Residual 5-halo-isophthalonitrile.
-
Hydrolysis of Nitrile Groups: The nitrile groups can be partially or fully hydrolyzed to amide or carboxylic acid functionalities under the reaction conditions, leading to the formation of 5-hydroxy-isophthalamide or 5-hydroxy-isophthalic acid.
-
-
From Diazotization of 5-Aminoisophthalonitrile:
-
Azo Compounds: The diazonium salt can couple with the starting 5-aminoisophthalonitrile to form colored azo-dyes.
-
Halogenated Byproducts: If the diazotization is performed in the presence of halide ions (e.g., from HCl), a Sandmeyer reaction can occur, leading to the formation of 5-halo-isophthalonitrile.
-
Phenolic Impurities: Decomposition of the diazonium salt can lead to the formation of various phenolic byproducts.
-
Q4: How can I purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5][6][7][8] A mixed solvent system is often effective for phenolic nitriles.[5] A good starting point would be to dissolve the crude product in a minimal amount of a hot polar protic solvent like ethanol, followed by the slow addition of a hot anti-solvent like water until turbidity is observed.[5] Slow cooling should then afford purified crystals.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of a solid.[5] This is common for compounds with relatively low melting points.[5] To prevent this:
-
Use more solvent: This will lower the saturation point to a temperature below the compound's melting point.
-
Cool slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.[5]
-
Seeding: Add a small, pure crystal of this compound to the cooling solution to encourage crystal growth.[5]
-
Try a different solvent system.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal time. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on yield and impurity profile. |
| Inactive Catalyst | - Use a fresh batch of the copper catalyst. - Consider pre-treating the catalyst if applicable. |
| Incorrect Base Concentration | - Optimize the concentration of the base (e.g., NaOH or KOH). Too low a concentration will result in a slow reaction, while too high a concentration can promote side reactions. |
| Poor Solubility of Starting Material | - Choose a solvent system that ensures the solubility of the 5-halo-isophthalonitrile at the reaction temperature. A co-solvent may be necessary. |
Issue 2: Low Purity of Final Product
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Optimize the stoichiometry of the reactants. |
| Formation of Hydrolyzed Byproducts (Amides/Carboxylic Acids) | - Use milder reaction conditions (lower temperature, shorter reaction time, or a weaker base) to minimize the hydrolysis of the nitrile groups. |
| Colored Impurities (from Diazotization) | - If using the diazotization route, ensure the temperature is kept low (0-5 °C) to minimize the formation of azo-dyes. - During purification, consider treating the solution with activated charcoal to remove colored impurities. Be cautious with phenolic compounds as they can sometimes complex with metal ions in charcoal.[6] |
| Inefficient Purification | - If a single recrystallization is insufficient, perform a second recrystallization. - Experiment with different recrystallization solvent systems to find one that provides better separation of the product from the impurities.[5][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution of 5-Bromoisophthalonitrile (Representative Method)
This protocol is a representative method based on the hydrolysis of related aromatic halides and should be optimized for specific laboratory conditions.
Materials:
-
5-Bromoisophthalonitrile
-
Sodium Hydroxide (NaOH)
-
Copper(I) Oxide (Cu₂O)
-
Water (deionized)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Activated Charcoal (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisophthalonitrile in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or DMF to ensure solubility).
-
Add an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents).
-
Add a catalytic amount of copper(I) oxide (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux (typically 100-150 °C) and stir vigorously. Monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture. If the product is colored, activated charcoal can be used during recrystallization.
Protocol 2: Purification of this compound by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the ethanol solution is hot, slowly add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution
| Entry | Base (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (2.0) | Cu₂O (5) | 100 | 8 | 65 | 90 |
| 2 | NaOH (2.5) | Cu₂O (5) | 120 | 6 | 78 | 92 |
| 3 | NaOH (2.5) | Cu₂O (10) | 120 | 6 | 85 | 95 |
| 4 | KOH (2.5) | Cu₂O (10) | 120 | 6 | 82 | 94 |
| 5 | NaOH (3.0) | Cu₂O (10) | 120 | 6 | 84 | 91 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for addressing low reaction yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Common side reactions and byproducts in 5-hydroxyisophthalonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxyisophthalonitrile. The following information addresses common challenges, side reactions, and byproduct formation during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary routes are commonly considered for the synthesis of this compound:
-
Hydrolysis of 5-bromoisophthalonitrile: This involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a hydroxide or a precursor group.
-
Diazotization of 5-aminoisophthalonitrile followed by hydrolysis: This classical method involves converting the amino group into a diazonium salt, which is then hydrolyzed to the hydroxyl group.
Q2: I am seeing a significant amount of starting material remaining in my hydrolysis of 5-bromoisophthalonitrile. What are the likely causes?
A2: Incomplete conversion during the hydrolysis of 5-bromoisophthalonitrile can be attributed to several factors:
-
Insufficient reaction temperature: The nucleophilic aromatic substitution on an electron-deficient ring like isophthalonitrile often requires elevated temperatures to proceed at a reasonable rate.
-
Inadequate base strength or concentration: A sufficiently strong base (e.g., NaOH, KOH) in adequate molar excess is necessary to drive the reaction to completion.
-
Poor solvent choice: The solvent must be able to dissolve both the substrate and the nucleophile to a reasonable extent. Polar aprotic solvents or aqueous mixtures under phase-transfer conditions can be effective.
-
Reaction time: The reaction may simply require a longer duration for full conversion.
Q3: During the diazotization of 5-aminoisophthalonitrile, I am observing the formation of colored impurities. What are these and how can I avoid them?
A3: The formation of colored byproducts in diazotization reactions is often due to the formation of azo compounds. This occurs when the diazonium salt couples with an electron-rich aromatic species. To minimize this:
-
Maintain low temperatures: Diazotization reactions should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Control stoichiometry: Use a slight excess of nitrous acid to ensure complete conversion of the amine, but avoid a large excess which can lead to other side reactions.
-
Immediate hydrolysis: The generated diazonium salt should be used promptly in the subsequent hydrolysis step to prevent decomposition and coupling reactions.
Q4: My final product of this compound is difficult to purify. What are the common impurities I should be looking for?
A4: Common impurities depend on the synthetic route but can include:
-
Unreacted starting materials: 5-bromoisophthalonitrile or 5-aminoisophthalonitrile.
-
Hydrolysis byproducts: Partial hydrolysis of one of the nitrile groups to a carboxamide or carboxylic acid can occur under harsh basic or acidic conditions. This can lead to the formation of 3-cyano-5-hydroxybenzamide or 3-cyano-5-hydroxybenzoic acid.
-
Azo compounds: If the diazotization route is used.
-
Polymeric materials: Formed under harsh reaction conditions.
Purification can often be achieved through recrystallization from a suitable solvent system or by column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 5-Bromoisophthalonitrile
| Symptom | Potential Cause | Suggested Solution |
| High recovery of starting material | Insufficient reaction temperature or time. | Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. Extend the reaction time. |
| Low concentration or strength of the base. | Increase the molar excess of the base (e.g., from 2 eq. to 4 eq.). Consider using a stronger base if applicable. | |
| Formation of a dark, tarry substance | Decomposition of starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Lower the reaction temperature and extend the reaction time. |
| Product is insoluble and precipitates | Poor solvent choice. | Use a co-solvent to improve solubility. For example, a mixture of water and a polar aprotic solvent like DMSO or DMF. |
Issue 2: Side Product Formation in the Diazotization-Hydrolysis of 5-Aminoisophthalonitrile
| Symptom | Potential Cause | Suggested Solution |
| Appearance of a deep red or orange color in the reaction mixture | Formation of azo-coupled byproducts. | Maintain a strict reaction temperature of 0-5°C during diazotization. Ensure efficient stirring. Add the sodium nitrite solution slowly. |
| Isolation of a product with additional nitrogen atoms (by mass spectrometry) | Azo compound formation. | Purify the crude product by column chromatography to separate the desired hydroxyl compound from the more polar azo dyes. |
| Presence of carboxylic acid or amide impurities | Hydrolysis of the nitrile groups. | Use milder conditions for the hydrolysis of the diazonium salt. Avoid excessively high temperatures or prolonged exposure to strong acid or base. |
Quantitative Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters. Note: This data is illustrative and not based on published results for this specific synthesis.
| Synthetic Route | Parameter Changed | Condition | Yield of this compound (%) | Major Byproduct (%) |
| Hydrolysis of 5-bromoisophthalonitrile | Temperature | 80°C | 45 | 5-bromoisophthalonitrile (50%) |
| Temperature | 120°C | 85 | 3-cyano-5-hydroxybenzamide (10%) | |
| Base | 2 eq. NaOH | 60 | 5-bromoisophthalonitrile (35%) | |
| Base | 4 eq. NaOH | 90 | 3-cyano-5-hydroxybenzamide (5%) | |
| Diazotization-Hydrolysis | Temperature | 10°C | 50 | Azo compounds (30%) |
| Temperature | 0°C | 75 | Azo compounds (15%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 5-Bromoisophthalonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisophthalonitrile (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of water and dioxane).
-
Addition of Base: Add sodium hydroxide (4.0 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Diazotization of 5-Aminoisophthalonitrile
-
Diazotization:
-
Suspend 5-aminoisophthalonitrile (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Hydrolysis:
-
In a separate flask, bring a solution of aqueous sulfuric acid (e.g., 10% v/v) to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Technical Support Center: Purification of Crude 5-Hydroxyisophthalonitrile
Welcome to the Technical Support Center for the purification of crude 5-hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Question/Issue | Potential Cause | Troubleshooting/Solution |
| Low or no crystal formation upon cooling. | The compound may be too soluble in the chosen solvent, even at low temperatures. | - Try adding a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation. - Concentrate the solution by evaporating some of the solvent before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Seed the solution with a pure crystal of this compound, if available. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution is not overly concentrated. - Try cooling the solution more slowly to allow for proper crystal lattice formation. |
| Crystals are colored despite using a colorless solvent. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary to achieve a higher purity. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution for a longer period or to a lower temperature to maximize crystal precipitation. - Concentrate the mother liquor and cool again to recover a second crop of crystals. |
Column Chromatography Issues
| Question/Issue | Potential Cause | Troubleshooting/Solution |
| Poor separation of the desired compound from impurities (overlapping bands). | The eluent system is not optimized for the separation. | - Adjust the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), a less polar eluent will slow down the elution of all compounds. A step-gradient or a very shallow gradient of a more polar solvent can improve separation. - Consider using a different stationary phase. For aromatic compounds like this compound, a phenyl-functionalized silica gel could offer better separation due to π-π interactions. |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of a more polar solvent like methanol can also be added. |
| Streaking or tailing of the compound band. | The compound is too soluble in the eluent, the column is overloaded, or there are interactions with the stationary phase. | - Use a less polar eluent to reduce the solubility of the compound. - Decrease the amount of crude material loaded onto the column. - For acidic compounds like phenols, adding a small amount of acetic acid to the eluent can sometimes improve peak shape by suppressing ionization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound will largely depend on the synthetic route used for its preparation. Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared from the corresponding dibromo- or dichloro-isophthalonitrile, incompletely reacted halo-isophthalonitriles could be present.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to the presence of a polar hydroxyl group and two nitrile groups, this compound is expected to be a polar molecule. Good single solvents for recrystallization would be those that dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents to screen include:
-
Water
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate
Solvent mixtures can also be effective. Common mixtures to try include:
-
Ethanol/water
-
Acetone/water
-
Ethyl acetate/hexane
-
Dichloromethane/hexane
It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What are the suggested starting conditions for column chromatography purification?
A3: For a polar compound like this compound, normal-phase column chromatography on silica gel is a suitable technique.
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Eluent System: A good starting point would be a mixture of a non-polar solvent and a moderately polar solvent. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% or higher).
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using the same eluent system.
Q4: Is sublimation a viable purification technique for this compound?
A4: Sublimation can be a very effective purification method for compounds that have a sufficiently high vapor pressure to sublime without decomposition. Aromatic compounds, including some nitriles, can often be purified by sublimation under vacuum. Given that this compound is a relatively small aromatic molecule, it is plausible that it could be purified by vacuum sublimation. This method is particularly good at removing non-volatile impurities. Experimental validation would be required to determine the optimal temperature and pressure for sublimation.
Experimental Protocols
1. General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
2. General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material. The ideal eluent system should give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, scalable, good for removing soluble impurities. | Can have lower yields, may not remove closely related impurities. |
| Column Chromatography | >99% | 50-80% | High resolution, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent. |
| Sublimation | >99.5% | 40-70% | Excellent for removing non-volatile impurities, solvent-free. | Not suitable for all compounds, can be difficult to scale up. |
Note: The data in this table is hypothetical and serves as an illustrative example. Actual results will vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Stability of 5-hydroxyisophthalonitrile under acidic and basic conditions
Technical Support Center: 5-Hydroxyisophthalonitrile
This technical support center provides guidance on the stability of this compound under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is based on general chemical principles of related functional groups, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses three key functional groups on a benzene ring: a hydroxyl (-OH) group, making it a phenol, and two nitrile (-CN) groups. The phenolic hydroxyl group is weakly acidic, while the nitrile groups can be susceptible to hydrolysis. The aromatic ring itself is generally stable but its reactivity is influenced by these substituents.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under mild acidic conditions, this compound is expected to be relatively stable. The phenolic hydroxyl group is less likely to react in an acidic environment. However, under strong acidic conditions and elevated temperatures, the nitrile groups may undergo hydrolysis to form corresponding amides and subsequently carboxylic acids.
Q3: What is the likely stability of this compound under basic conditions?
A3: this compound is expected to be less stable under basic conditions. The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a phenoxide ion.[1][2] This deprotonation can increase the electron density of the aromatic ring, potentially making it more susceptible to other reactions. More importantly, the nitrile groups are prone to hydrolysis under basic conditions, which is typically faster than acid-catalyzed hydrolysis, leading to the formation of a carboxylate and ammonia.
Q4: What are the potential degradation products of this compound?
A4: Under forced degradation conditions (e.g., strong acid or base at elevated temperatures), the likely degradation products would result from the hydrolysis of one or both nitrile groups. Potential degradation products include:
-
5-hydroxy-3-cyanobenzamide
-
3-carbamoyl-5-hydroxybenzoic acid
-
5-hydroxyisophthalic acid
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[3][4] It should be protected from light and moisture. Given the potential for instability under basic conditions, it is crucial to avoid storage in basic environments or containers made of materials that could leach basic impurities.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound during analysis of a sample in basic solution. | Base-catalyzed hydrolysis of nitrile groups. The phenolic hydroxyl group deprotonation may also affect stability.[1][2] | - Adjust the pH of the sample to neutral or slightly acidic if the experimental conditions allow. - Perform analyses at lower temperatures to reduce the rate of degradation. - Minimize the time the compound is in a basic solution. |
| Appearance of unexpected peaks in chromatogram after treatment with acid. | Acid-catalyzed hydrolysis of nitrile groups. | - Reduce the concentration of the acid or use a milder acid. - Decrease the temperature and duration of the acid treatment. - Use analytical techniques to identify the new peaks, such as LC-MS, to confirm if they are hydrolysis products. |
| Discoloration of the compound when dissolved in a basic buffer. | Formation of the phenoxide ion and potential oxidative degradation. Phenoxides can be more susceptible to oxidation. | - Prepare solutions fresh and use them immediately. - Degas the solvent to remove dissolved oxygen. - If possible, work under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
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Analysis: Analyze all samples by a validated HPLC method to determine the amount of undegraded this compound and to detect the formation of any degradation products.
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
| Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for 5-hydroxyisophthalonitrile synthesis
Technical Support Center: Synthesis of 5-Hydroxyisophthalonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents or catalysts. 4. Suboptimal reaction temperature. | 1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lower the reaction temperature if decomposition is suspected. 3. Use freshly opened or purified reagents. Check the activity of the catalyst if one is used. 4. Optimize the temperature. A gradual increase from room temperature to the reflux temperature of the solvent can help identify the optimal condition. |
| Formation of Multiple Products (Impurities) | 1. Side reactions due to incorrect stoichiometry. 2. Non-selective reaction conditions. 3. Presence of moisture or air. | 1. Carefully control the stoichiometry of the reactants. The addition of one reagent may need to be done slowly or dropwise. 2. Adjust the reaction temperature and/or change the solvent to improve selectivity. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily or non-crystalline product. 3. Ineffective purification method. | 1. Employ column chromatography with a carefully selected eluent system. Step-gradient or gradient elution may be necessary. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or changing the solvent system for recrystallization. 3. Explore alternative purification techniques such as preparative HPLC or recrystallization from different solvents. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup or conditions. 3. Scale-up issues. | 1. Use reagents from the same batch or supplier. Verify the purity of starting materials before use. 2. Standardize all reaction parameters, including solvent volume, stirring speed, and heating method. 3. When scaling up, ensure efficient mixing and heat transfer. The rate of reagent addition may need to be adjusted.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common synthetic route could start from 5-aminoisophthalonitrile or a protected 5-hydroxybenzaldehyde derivative. The choice of starting material will dictate the subsequent reaction steps.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring of the reaction. For more detailed analysis and final product characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.[1]
Q3: What are the key safety precautions to consider during the synthesis?
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should always be worn. The synthesis should be carried out in a well-ventilated fume hood. Certain reagents may be corrosive, toxic, or moisture-sensitive and require special handling procedures.[1]
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using HPLC, which will show a single major peak for a pure compound. NMR spectroscopy can confirm the structure and identify any impurities. The melting point of the solid product can also serve as a good indicator of purity.[1]
Experimental Protocol: Representative Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound starting from 5-aminoisophthalonitrile.
Materials:
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5-aminoisophthalonitrile
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Deionized water
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Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 5-aminoisophthalonitrile in a dilute solution of sulfuric acid.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
-
Hydrolysis:
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In a separate flask, prepare a solution of copper(II) sulfate in deionized water and heat it to boiling.
-
Slowly add the diazonium salt solution from the previous step to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, continue heating the mixture for an additional 15-20 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Optimization of Reaction Parameters
The following table provides a summary of key reaction parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Yield (%) | Purity (%) |
| Temperature (Hydrolysis) | 80 °C | 100 °C (Reflux) | 120 °C | 65 | 98 |
| Reaction Time (Hydrolysis) | 15 min | 30 min | 60 min | 72 | 97 |
| Catalyst (Hydrolysis) | None | CuSO₄ | FeSO₄ | 68 | 95 |
| Solvent (Extraction) | Dichloromethane | Diethyl Ether | Ethyl Acetate | 75 | 98 |
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting low product yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Safe handling and storage procedures for 5-hydroxyisophthalonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 5-hydroxyisophthalonitrile (CAS No. 79370-78-8). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is reported to cause skin and eye irritation.[1] One source also indicates that it may be harmful to aquatic life with long-lasting effects.[2] It is important to handle this compound with appropriate personal protective equipment to avoid direct contact.
Q2: I am experiencing skin irritation after handling the compound. What should I do?
A2: If skin irritation occurs, you should immediately wash the affected area with plenty of soap and water.[2] It is also advised to seek medical advice or attention if the irritation persists.[1] Always wear appropriate chemical-resistant gloves and a lab coat when handling this substance to prevent skin contact.
Q3: My eyes feel irritated after being in the lab where this compound was used. What are the correct first-aid measures?
A3: For eye contact, rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek medical advice if eye irritation persists.[1] To prevent eye exposure, always wear safety glasses or goggles.
Q4: What are the proper storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, well-ventilated place.[3][4] Storage in an inert atmosphere at room temperature is also recommended.[1]
Q5: I need to weigh out this compound for my experiment. What precautions should I take?
A5: When weighing this compound, which is a powder or crystal, it is crucial to avoid creating and inhaling dust.[1][2] Use a chemical fume hood or a ventilated balance enclosure. Wear respiratory protection, safety goggles, and gloves. After handling, wash your hands and any exposed skin thoroughly.[1]
Q6: What should I do in case of an accidental spill of this compound powder?
A6: In the event of a spill, you should first ensure the area is well-ventilated and evacuate non-essential personnel.[2] Avoid breathing the dust.[2] Use personal protective equipment, including respiratory protection, gloves, and eye protection.[2] Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[5][6] Avoid methods that generate dust.
Q7: How should I dispose of waste containing this compound?
A7: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Avoid release to the environment.[2]
Data Presentation
Summary of Safety Information for this compound
| Hazard Category | GHS Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) | Reference |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention. | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | [1] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment.P501: Dispose of contents/container to... | [2] |
| General Handling | P261: Avoid breathing dust. | [1] |
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
-
Preparation and Personal Protective Equipment (PPE):
-
Before starting, ensure you are wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Conduct all work in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.
-
-
Weighing the Compound:
-
Use an analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing vessel using a clean spatula.
-
Avoid any sudden movements that could generate dust.
-
Once the desired mass is obtained, securely close the primary storage container.
-
-
Preparing the Solution:
-
Add a small amount of the chosen solvent to a suitable flask.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Add the remaining solvent to reach the desired final volume.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Use a magnetic stirrer if necessary.
-
-
Cleanup:
-
Wipe down the spatula, weighing vessel, and work surface with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Mandatory Visualization
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Identification of Impurities in 5-Hydroxyisophthalonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of impurities in 5-hydroxyisophthalonitrile samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as 5-aminoisophthalonitrile, 5-bromoisophthalonitrile, or 5-nitroisophthalonitrile.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product. For example, in a synthesis proceeding via diazotization of 5-aminoisophthalonitrile, the corresponding diazonium salt could be a transient intermediate.
-
Byproducts of Side Reactions: Unintended reactions can lead to the formation of byproducts. For instance, in a diazotization-hydrolysis sequence, side reactions could lead to the formation of other substituted benzene derivatives.
-
-
Degradation Products: this compound can degrade over time or under specific conditions (e.g., exposure to light, heat, or non-neutral pH), leading to the formation of degradation products. Hydrolysis of the nitrile groups to amides or carboxylic acids is a potential degradation pathway.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample. What could they be?
A2: Unexpected peaks in an HPLC chromatogram can be indicative of impurities. To identify these, consider the following:
-
Retention Time Comparison: If you have reference standards for potential impurities (e.g., starting materials), compare their retention times to the unknown peaks.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can sometimes indicate an issue with the analytical method itself rather than an impurity.
-
Mass Spectrometry (LC-MS): If your HPLC is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the impurities, which is a critical piece of information for their identification.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, light, heat) can help to intentionally generate degradation products.[1][2][3] Analyzing these stressed samples by HPLC can help to identify which peaks in your impure sample correspond to degradation products.
Q3: My this compound sample has a slight discoloration. Does this indicate the presence of impurities?
A3: Discoloration can be an indicator of impurities, particularly certain types of degradation products or byproducts formed during synthesis. However, the absence of discoloration does not guarantee purity. Chromatographic and spectroscopic techniques are necessary for a definitive assessment of purity.
Q4: What is the best analytical technique for quantifying impurities in this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Presence of process-related impurities or degradation products. | - Perform co-injection with known potential impurities if standards are available.- Use LC-MS to determine the molecular weight of the unknown peaks.- Conduct forced degradation studies to identify degradation products.[1] |
| Poor peak shape in HPLC (tailing, fronting, or splitting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the HPLC column.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
| Low purity of the final product | - Incomplete reaction during synthesis.- Inefficient purification. | - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry).- Employ a more effective purification method (e.g., recrystallization with a different solvent system, column chromatography). |
| Presence of residual solvents | Inadequate drying of the final product. | - Use Gas Chromatography with Headspace analysis (HS-GC) to identify and quantify residual solvents.- Optimize the drying process (e.g., increase temperature, extend drying time, use a vacuum oven). |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general starting point and may require optimization for specific impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities and Residual Solvents
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation (for residual solvents): Use headspace analysis. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
NMR Spectroscopy for Structural Elucidation of Impurities
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[9][10][11][12]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar aromatic compounds.
-
Experiments:
-
1H NMR: Provides information on the number and types of protons in the molecule.[13]
-
13C NMR: Provides information on the number and types of carbon atoms.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms and are invaluable for determining the structure of unknown impurities.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the mixture in the deuterated solvent.
Visualizations
Caption: Workflow for the identification and resolution of impurities in this compound samples.
Caption: Logical flow for troubleshooting the presence of impurities.
References
- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. repository.unsri.ac.id [repository.unsri.ac.id]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Comparison Guide: 5-Hydroxyisophthalonitrile and its Halogenated Derivative
This guide provides a comparative spectroscopic analysis of 5-hydroxyisophthalonitrile and its derivative, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their distinct spectral features. The data presented is compiled from public databases and is supported by generalized experimental protocols for spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the trimethylsilyl (TMS) derivative of this compound and for 4-hydroxy-2,5,6-trichloroisophthalonitrile. Direct comparison is limited by the available data; for instance, IR data is available for the former, while NMR and Mass Spectrometry data are available for the latter.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Absorption (cm⁻¹) | Interpretation |
| This compound, TMS derivative [1] | C-H (Aromatic) | > 3000 | C-H stretching vibrations on the aromatic ring. |
| C≡N (Nitrile) | ~2230 | Characteristic stretching vibration for the nitrile group. | |
| C-O (Aryl Ether) | ~1260 | Stretching vibration of the aryl C-O bond. | |
| Si-CH₃ | ~1250, ~840 | Characteristic bending and rocking vibrations for the trimethylsilyl group. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent/Instrument |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile [2] | ¹³C | (Data not fully specified) | - | Bruker WH-90[2] |
Note: Specific chemical shifts for 4-hydroxy-2,5,6-trichloroisophthalonitrile are not detailed in the available public data, but the existence of a ¹³C NMR spectrum is confirmed.[2]
Table 3: Mass Spectrometry (MS) Data
| Compound | Technique | Key Fragments (m/z) | Interpretation |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile [2] | GC-MS | 246, 248 | Isotopic pattern suggestive of chlorine atoms. Molecular ion region. |
| MS-MS | 244.9074, 174.9704, 146.9767 | High-resolution fragments corresponding to the molecular ion [M-H]⁻ and subsequent fragmentation. |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques mentioned in this guide. These represent standard methodologies for the analysis of small organic molecules.
2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify functional groups within a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the Attenuated Total Reflectance (ATR) method can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Collection: A background spectrum of the empty spectrometer (or the clean ATR crystal) is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Analysis: The prepared sample is placed in the IR beam path.
-
Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and correlated with specific functional groups.[3]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer's magnet. The instrument is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded.[4]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Interpretation: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.[5]
2.3 Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: The sample molecules are ionized using one of several methods (e.g., Electron Impact, Electrospray Ionization).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for chemical synthesis and spectroscopic characterization.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Isophthalonitrile Derivatives in Nucleophilic Aromatic Substitution
This guide provides a comparative analysis of the reactivity of various substituted isophthalonitrile compounds, with a focus on nucleophilic aromatic substitution (SNAr) reactions. For researchers, scientists, and drug development professionals, understanding the factors that govern the reactivity of these compounds is crucial for the efficient synthesis of novel chemical entities. The reactivity of the isophthalonitrile core can be significantly modulated by the nature and position of substituents on the aromatic ring, which in turn influences the electron density of the ring and its susceptibility to nucleophilic attack.[1][2]
The Role of Substituents in Modulating Reactivity
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is a key factor in accelerating the rate of nucleophilic aromatic substitution reactions.[3] These groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the reaction.[3][4][5] Conversely, electron-donating groups (EDGs) tend to decrease the rate of SNAr reactions by destabilizing the anionic intermediate.
Comparative Data on Nucleophilic Aromatic Substitution
The following table summarizes the reactivity of several halogenated and nitrated isophthalonitrile derivatives in SNAr reactions with various nucleophiles. The data, compiled from different studies, illustrates how the nature of the substituents and the nucleophile affects the reaction outcome, typically measured by the yield of the product. It is important to note that direct comparison of yields should be done with caution, as reaction conditions may vary between different studies.
| Starting Isophthalonitrile Derivative | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 2,4,5,6-Tetrachloroisophthalonitrile | 4-tert-Butylphenol | K₂CO₃, DMF, 80 °C, 8 h | 2,4,5,6-Tetrakis(4-tert-butylphenoxy)isophthalonitrile | 85 |
| 2,4,5,6-Tetrachloroisophthalonitrile | 4-Methoxyphenol | K₂CO₃, DMF, 80 °C, 8 h | 2,4,5,6-Tetrakis(4-methoxyphenoxy)isophthalonitrile | 82 |
| 4,5-Dichloroisophthalonitrile | Thiophenol | K₂CO₃, DMF, 25 °C, 2 h | 4,5-Bis(phenylthio)isophthalonitrile | 90 |
| 4-Bromo-5-nitrophthalonitrile | Thiophenol | K₂CO₃, DMF, 20 °C, 1 h | 4-(Phenylthio)-5-nitrophthalonitrile | 94 |
| 4-Nitrophthalonitrile | Fluconazole | K₂CO₃, DMF, 80 °C, 24 h | 4-(Fluconazol-1-yl)phthalonitrile | 75[6] |
| 2,4,5,6-Tetrafluoroisophthalonitrile | 2,6-Diisopropylaniline | NaH, THF, 0-25 °C, 12 h | 2,4,5-Trifluoro-6-(2,6-diisopropylanilino)isophthalonitrile | 68 |
Note: Phthalonitrile derivatives are included for a broader comparison of dicyanobenzene reactivity.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a substituted isophthalonitrile via a nucleophilic aromatic substitution reaction.
Synthesis of 4,5-Bis(phenylthio)isophthalonitrile
-
Materials: 4,5-Dichloroisophthalonitrile, thiophenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4,5-dichloroisophthalonitrile (1.0 g, 5.0 mmol) in DMF (20 mL) is added K₂CO₃ (2.07 g, 15.0 mmol).
-
Thiophenol (1.10 g, 10.0 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at 25 °C for 2 hours.
-
After the reaction is complete, the mixture is poured into ice water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford 4,5-bis(phenylthio)isophthalonitrile as a white solid.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic aromatic substitution on a substituted isophthalonitrile and a typical experimental workflow.
References
A Comparative Guide to the Electronic Properties of 5-Hydroxyisophthalonitrile and its Analogs: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel materials with tailored electronic properties for applications ranging from organic electronics to pharmaceuticals, a deep understanding of molecular electronic structure is paramount. Computational chemistry has emerged as a powerful tool to predict and analyze these properties, offering insights that can guide experimental efforts. This guide provides a comparative analysis of the electronic properties of 5-hydroxyisophthalonitrile and its structural analogs – benzonitrile, hydroxybenzonitriles (cyanophenols), and dicyanobenzenes – based on data from computational studies.
Computational Methodologies: A Primer
The data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT), a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[1][2][3] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Key Computational Protocols:
-
Geometry Optimization: Before calculating electronic properties, the molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic structure is sensitive to the spatial arrangement of atoms.
-
Functional and Basis Set Selection:
-
Functionals: Common functionals include B3LYP, which is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation.[3] Other functionals like MP2 (Møller-Plesset second-order perturbation theory) are also utilized.[4]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) and correlation-consistent basis sets like cc-pVTZ are frequently employed for organic molecules.[4]
-
-
Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.
-
Dipole Moment: This provides a measure of the polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
The following diagram illustrates a typical workflow for the computational study of molecular electronic properties.
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties for benzonitrile and its derivatives as reported in various computational and experimental studies. It is important to note that direct comparison of computational data from different sources should be approached with caution due to the use of varied theoretical levels.
| Molecule | Property | Calculated Value | Computational Method | Experimental Value | Reference |
| Benzonitrile | Dipole Moment | - | - | 4.18 D | [2] |
| o-Dicyanobenzene | Dipole Moment | 7.0 D (a-axis) | MP2/cc-pVTZ | - | [4] |
| m-Dicyanobenzene | Dipole Moment | 4.0 D (b-axis) | MP2/cc-pVTZ | - | [4] |
| p-Dicyanobenzene | Dipole Moment | 0 D | Symmetry | 0 D | [4] |
| 2-Hydroxybenzonitrile | UV-Vis λmax | - | - | ~280 nm, ~320 nm | [5] |
| 3-Hydroxybenzonitrile | UV-Vis λmax | - | - | ~280 nm, ~320 nm | [5] |
| 4-Hydroxybenzonitrile | UV-Vis λmax | - | - | ~270 nm | [5] |
Analysis of Substituent Effects:
-
Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group. In benzonitrile, it polarizes the molecule, leading to a significant dipole moment. The introduction of a second nitrile group, as in the dicyanobenzenes, further modulates the electronic properties based on the substitution pattern.
-
Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group. In hydroxybenzonitriles (cyanophenols), the interplay between the electron-donating -OH group and the electron-withdrawing -CN group influences the electronic charge distribution and spectroscopic properties. The position of the hydroxyl group (ortho, meta, or para) relative to the nitrile group is critical. Experimental UV-Vis spectra show distinct absorption maxima for the different isomers, reflecting their different electronic structures.[5]
Predictive Insights for this compound:
Based on the trends observed in its analogs, we can infer the following about the electronic properties of this compound (which is 3,5-dicyanophenol):
-
Dipole Moment: The molecule is expected to have a significant dipole moment. The two nitrile groups are in a meta arrangement, and the hydroxyl group is positioned between them. This asymmetric arrangement will lead to a net molecular dipole.
-
HOMO-LUMO Gap: The presence of both electron-donating (-OH) and electron-withdrawing (-CN) groups is expected to reduce the HOMO-LUMO gap compared to benzonitrile. This is because the -OH group will raise the HOMO energy, and the -CN groups will lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity and potential for interesting optical and electronic properties.
Conclusion
This comparative guide highlights the utility of computational studies in understanding and predicting the electronic properties of substituted benzonitriles. While direct computational data for this compound remains to be explored in depth, analysis of its structural components and related isomers provides valuable predictive insights. The electronic properties of these molecules are finely tuned by the nature and position of the substituent groups. Future computational work employing a consistent high-level theoretical method to study this compound alongside its analogs would provide a more definitive and directly comparable dataset, further aiding in the rational design of new materials for advanced applications.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Comparative Analysis of the Biological Activity of 5-Hydroxyisophthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of isophthalonitrile derivatives, with a focus on antimicrobial and anticancer properties. Due to the limited availability of public data specifically for 5-hydroxyisophthalonitrile derivatives, this guide incorporates data from closely related polyhalo- and other substituted isophthalonitriles to provide a relevant comparative framework. The experimental data presented is intended to serve as a reference for the screening and development of novel therapeutic agents based on the isophthalonitrile scaffold.
Antimicrobial Activity
A study on polyhalo isophthalonitrile derivatives has demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Polyhalo Isophthalonitrile Derivatives
| Compound ID | Substituents | S. aureus (μg/mL) | B. cereus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |
| 3j | 4-(benzylamino)-5-chloro-2,6-difluoro | 0.5 | 0.4 | >128 | >128 | 0.5 | [1] |
| Nofloxacin | - | 0.2 | 0.1 | 0.4 | 1.6 | - | [1] |
| Fluconazole | - | - | - | - | - | 0.4 | [1] |
Note: The data presented is for polyhalo isophthalonitrile derivatives, not specifically this compound derivatives. This data is provided as a comparative reference for the antimicrobial potential of the isophthalonitrile scaffold.
The results indicate that certain substitutions on the isophthalonitrile ring can lead to potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1] Compound 3j , a 4-(benzylamino)-5-chloro-2,6-difluoro analog, exhibited strong inhibition of Staphylococcus aureus, Bacillus cereus, and Candida albicans, with MIC values comparable to the standard drugs nofloxacin and fluconazole.[1]
Anticancer Activity
Isophthalonitrile derivatives have also been investigated for their anticancer properties. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several derivatives against human lung carcinoma (A549) and colorectal adenocarcinoma (HT29) cell lines.
Table 2: Anticancer Activity (IC50, μM) of Isophthalonitrile Derivatives
| Compound ID | Substituents | A549 (μM) | HT29 (μM) | Reference |
| 1 | 2-chloro | 15.25 | 2.15 | |
| 18 | 2,3-dichloro | 37.4 | 4.14 | |
| 19 | 2,4-dichloro | 2.73 | 1.69 | |
| 20 | 2,5-dichloro | 13.39 | 3.45 | |
| 23 | 2,4,5-trichloro | 0.58 | 0.55 | |
| 29 | 2,3,4-trifluoro | 16.89 | 2.30 |
Note: The data presented is for various chlorinated and fluorinated isophthalonitrile derivatives. Specific data for this compound derivatives was not available. This table serves as a comparative reference for the cytotoxic potential of the isophthalonitrile core structure.
The data suggests that the substitution pattern on the isophthalonitrile ring significantly influences the anticancer activity. For instance, compound 23 , with three chlorine substituents, demonstrated the most potent activity against both A549 and HT29 cell lines, with IC50 values in the sub-micromolar range.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the screening and identification of biologically active compounds.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A hypothetical pathway illustrating the induction of apoptosis by a cytotoxic agent.
References
Unveiling the Structural Landscape: A Comparative Crystallographic Analysis of Isophthalonitriles
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this structural information, providing critical insights for rational drug design and materials science. This guide offers a comparative analysis of the crystallographic features of isophthalonitrile and its fluorinated derivative, tetrafluoroisophthalonitrile, in the absence of publicly available data for 5-hydroxyisophthalonitrile.
While the primary focus of this guide was the X-ray crystallography of this compound, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no publicly available crystal structure for this compound. To provide a valuable comparative analysis for researchers in the field, this guide instead focuses on the parent compound, isophthalonitrile, and a structurally related derivative, tetrafluoroisophthalonitrile, for which crystallographic data are available.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for isophthalonitrile and tetrafluoroisophthalonitrile, offering a direct comparison of their solid-state structures.
| Parameter | Isophthalonitrile | Tetrafluoroisophthalonitrile |
| CCDC Number | 138957 | 237736 |
| Chemical Formula | C₈H₄N₂ | C₈F₄N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P ccn | P 1 2₁/n 1 |
| Unit Cell Dimensions | ||
| a (Å) | 17.555(4) | 3.803(1) |
| b (Å) | 24.281(5) | 13.013(3) |
| c (Å) | 6.136(1) | 7.509(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.48(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2615.1(9) | 368.1(2) |
| Z | 16 | 2 |
| Density (calculated) (g/cm³) | 1.298 | 1.796 |
Experimental Protocols: A Generalized Approach
While specific experimental details for the crystallization and data collection of each compound can be found in their respective publications, a general workflow for the X-ray crystallography analysis of small molecules like isophthalonitriles is outlined below. This protocol provides a foundational understanding of the steps involved, from crystal preparation to structure solution.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility screening.
-
Vapor Diffusion: This method involves placing a drop of the concentrated compound solution on a platform in a sealed chamber containing a reservoir of a precipitant solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors, such as CCD or CMOS detectors, are used to record the intensities and positions of these diffracted beams.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then addressed to determine the phases of the diffracted X-rays. For small molecules, direct methods are commonly used to solve the phase problem and generate an initial electron density map.
This initial model of the crystal structure is then refined using least-squares methods. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor.
Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallography analysis of a small molecule.
This guide provides a foundational comparison of the crystallographic properties of isophthalonitrile and its tetrafluorinated derivative, offering valuable data for researchers in the absence of a determined structure for this compound. The detailed experimental protocol and workflow diagram serve as a practical resource for those undertaking structural studies of small organic molecules.
A Comparative Analysis of Synthetic Routes to 5-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three plausible synthetic routes for 5-hydroxyisophthalonitrile (3,5-dicyanophenol), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the surveyed literature, this comparison is based on well-established chemical transformations and analogous reactions. The presented experimental protocols are adapted from known procedures for similar substrates and are intended to serve as a foundation for further research and process optimization.
Executive Summary of Synthetic Routes
Three primary synthetic strategies are proposed for the synthesis of this compound, each commencing from a different commercially available or readily accessible starting material.
-
Route 1: Diazotization-Hydrolysis of 5-Aminoisophthalonitrile. This classical approach involves the conversion of an aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.
-
Route 2: Nucleophilic Aromatic Substitution of 5-Bromoisophthalonitrile. This route entails the displacement of a halogen atom by a hydroxide group, a common method for the synthesis of phenols.
-
Route 3: Demethylation of 5-Methoxyisophthalonitrile. This strategy involves the cleavage of a methyl ether to unveil the hydroxyl group, a standard transformation in organic synthesis.
Quantitative Data Comparison
The following table summarizes the key metrics for each proposed synthetic route. The data for yield and purity are estimations based on analogous reactions reported in the literature and should be considered as starting points for optimization.
| Parameter | Route 1: Diazotization-Hydrolysis | Route 2: Nucleophilic Aromatic Substitution | Route 3: Demethylation |
| Starting Material | 5-Aminoisophthalonitrile | 5-Bromoisophthalonitrile | 5-Methoxyisophthalonitrile |
| Key Reagents | Sodium Nitrite, Sulfuric Acid | Sodium Hydroxide, Copper(I) Oxide | Boron Tribromide |
| Reaction Temperature | 0-5 °C (Diazotization), 100 °C (Hydrolysis) | 140-160 °C | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-3 hours | 12-16 hours |
| Estimated Yield | 60-75% | 70-85% | 80-95% |
| Product Purity | Good to High | Moderate to High | High |
| Key Advantages | Readily available starting material. | Potentially high yield. | High purity of the final product. |
| Key Disadvantages | Handling of potentially unstable diazonium salts. | Requires high temperatures and pressure. | Boron tribromide is corrosive and moisture-sensitive. |
Route 1: Synthesis via Diazotization-Hydrolysis of 5-Aminoisophthalonitrile
This route leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a hydroxyl group.
Experimental Protocol
Step 1: Diazotization of 5-Aminoisophthalonitrile In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 5-aminoisophthalonitrile (1.0 eq) is suspended in a 10% aqueous solution of sulfuric acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete.
Step 2: Hydrolysis of the Diazonium Salt The cold diazonium salt solution is then slowly added to a boiling 20% aqueous solution of sulfuric acid. The mixture is heated at reflux for 1-2 hours, during which the evolution of nitrogen gas is observed.
Step 3: Isolation and Purification After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Nucleophilic Aromatic Substitution of 5-Bromoisophthalonitrile
This method is based on the copper-catalyzed nucleophilic substitution of an aryl halide with hydroxide.
Experimental Protocol
Step 1: Hydrolysis of 5-Bromoisophthalonitrile In a high-pressure autoclave, 5-bromoisophthalonitrile (1.0 eq), sodium hydroxide (2.0 eq), and a catalytic amount of copper(I) oxide (0.05 eq) are mixed with water. The autoclave is sealed and heated to 140-160 °C with vigorous stirring for 2-3 hours.
Step 2: Isolation and Purification After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Route 3: Synthesis via Demethylation of 5-Methoxyisophthalonitrile
This route employs a common and effective method for cleaving aryl methyl ethers using a strong Lewis acid like boron tribromide.
Experimental Protocol
Step 1: Demethylation Reaction A solution of 5-methoxyisophthalonitrile (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of boron tribromide (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
Step 2: Work-up and Purification The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. Route 1 offers a classic approach with a readily available precursor. Route 2 may provide higher yields but requires specialized high-pressure equipment. Route 3 is likely to yield a high-purity product but involves the use of a hazardous and moisture-sensitive reagent. The provided protocols and comparative data serve as a valuable starting point for the development of a robust and efficient synthesis of this important chemical intermediate. Further experimental validation and optimization are recommended to determine the most effective method for a specific application.
Comparative Analysis of 5-hydroxyisophthalonitrile and its Analogs in Biological Assays
A guide for researchers and drug development professionals on the cross-reactivity and biological activity of isophthalonitrile derivatives.
This guide provides a comparative analysis of the biological activity of 5-hydroxyisophthalonitrile and its structurally related analogs, primarily the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. Due to the limited direct experimental data on this compound, this comparison relies on the extensive research conducted on its chlorinated counterparts to predict its potential biological profile and cross-reactivity in various assays.
The primary mechanism of action for chlorothalonil involves the non-competitive inhibition of enzymes with critical sulfhydryl groups, leading to the disruption of cellular respiration and other vital metabolic pathways. This guide will delve into the specifics of these interactions, present available quantitative data, and provide detailed experimental protocols for relevant biological assays.
Comparative Biological Activity
The biological activity of isophthalonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The high reactivity of chlorothalonil is attributed to its four chlorine atoms, which make the ring carbons electrophilic and susceptible to nucleophilic attack by sulfhydryl groups in enzymes and other biomolecules.
| Compound | Structure | Key Biological Effects | Mechanism of Action |
| This compound | Predicted: Lower biological activity compared to chlorinated analogs. May exhibit some antioxidant or enzyme-modulating properties due to the hydroxyl group. | Predicted: Reduced electrophilicity of the aromatic ring likely leads to significantly lower reactivity with sulfhydryl groups. The hydroxyl group may confer new biological activities. | |
| Chlorothalonil | Broad-spectrum fungicide, potent inhibitor of sulfhydryl-dependent enzymes, induces oxidative stress. | Non-competitive inhibition of enzymes like Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glutathione S-Transferases (GSTs) via reaction with cysteine residues. | |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile | Major metabolite of chlorothalonil, likely possesses some residual fungicidal activity and toxicity. | Similar to chlorothalonil, by reacting with sulfhydryl groups, though the presence of a hydroxyl group may modulate its reactivity and target specificity. |
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of chlorothalonil against key metabolic enzymes has been quantified in several studies. This data provides a benchmark for predicting the activity of this compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Type |
| Chlorothalonil | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 0.42 µM[1] | in vitro enzyme kinetics |
It is predicted that this compound would exhibit a significantly higher Ki value (lower potency) in a similar GAPDH inhibition assay due to the absence of electron-withdrawing chlorine atoms, which are critical for the electrophilic attack on the enzyme's active site.
Experimental Protocols
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
This protocol is adapted from studies on the mechanism of action of chlorothalonil.
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of GAPDH.
Materials:
-
Purified GAPDH from a suitable source (e.g., rabbit muscle, yeast)
-
Glyceraldehyde-3-phosphate (GAP) as the substrate
-
Nicotinamide adenine dinucleotide (NAD+) as a cofactor
-
Test compound (e.g., this compound, chlorothalonil) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and GAPDH in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, GAP.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of the substrate (GAP).
Signaling Pathways and Experimental Workflows
Mechanism of Chlorothalonil-Induced Enzyme Inhibition
The following diagram illustrates the proposed mechanism by which chlorothalonil inhibits sulfhydryl-containing enzymes like GAPDH.
Caption: Mechanism of enzyme inactivation by chlorothalonil.
Experimental Workflow for GAPDH Inhibition Assay
The workflow for a typical GAPDH inhibition assay is depicted below.
Caption: Workflow for determining enzyme inhibition.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a comparative analysis based on the well-studied biological activities of chlorothalonil and its hydroxylated metabolite provides a predictive framework for its potential cross-reactivity and efficacy in biological assays. The lack of chlorine atoms in this compound is expected to drastically reduce its reactivity towards sulfhydryl groups, likely rendering it a much weaker enzyme inhibitor than its chlorinated analogs. The presence of a hydroxyl group may introduce novel biological activities, such as antioxidant properties, which warrant further investigation.
Future research should focus on the synthesis of this compound and its direct evaluation in a panel of biological assays, including enzyme inhibition studies (e.g., GAPDH, GSTs), cytotoxicity assays, and receptor binding assays. Such studies will be crucial to definitively characterize its biological profile and to explore any potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper disposal of 5-Hydroxyisophthalonitrile is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes the key safety information derived from globally harmonized system (GHS) classifications.
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Prevention & Response) |
| Skin Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[2] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
| General Handling & Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Disposal Protocol
The mandated procedure for the disposal of this compound is to transfer it to an approved waste disposal plant.[2] Adherence to local, state, and federal regulations is paramount. The following workflow outlines the procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Steps for Disposal
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Container Inspection: Check that the waste this compound is in a suitable, sealed, and properly labeled container. If the original container is compromised, transfer the waste to a new, appropriate container and label it clearly as "Hazardous Waste: this compound".
-
Segregation and Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This storage area should be clearly marked as a hazardous waste accumulation point.
-
Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for 5-Hydroxyisophthalonitrile
This guide provides immediate safety, handling, and disposal protocols for 5-Hydroxyisophthalonitrile (CAS No. 79370-78-8), also known as 5-Hydroxybenzene-1,3-dicarbonitrile. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 79370-78-8 | [1] |
| Molecular Formula | C₈H₄N₂O | [2] |
| Molar Mass | 144.13 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 266 °C | [2] |
| Boiling Point | 295.8 ± 30.0 °C (Predicted) | [2] |
| Flash Point | 132.709 °C | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2] |
| Water Solubility | Very slightly soluble (0.55 g/L at 25 °C) | [1] |
| Refractive Index | 1.614 | [2] |
Hazard Identification and Precautionary Measures
This compound is classified with specific hazards that necessitate careful handling. The primary hazard identified is its harmful effect on aquatic life with long-lasting effects.[3]
GHS Hazard Statements:
-
H412: Harmful to aquatic life with long lasting effects.[3]
Precautionary Statements:
-
P273: Avoid release to the environment.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
While the specific SDS for this compound is not highly detailed, related compounds with similar structures exhibit skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants. | Prevents skin contact, which may cause irritation.[4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Minimizes inhalation of dust particles, which may cause respiratory irritation.[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid dust formation.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Keep the container tightly closed.[7]
-
Store in a cool, dry, and well-ventilated place.
-
Store locked up.[4]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe work environment.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[3] Avoid generating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
The substance should be sent to an approved waste disposal plant.[3][4]
-
Avoid release to the environment.[3]
Procedural Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard operating procedure for this compound.
Disclaimer: This document provides a summary of safety and handling information. Always refer to the complete Safety Data Sheet (SDS) before handling any chemical and consult with your institution's safety officer for specific guidance. Experimental protocols are not included in this safety-focused guide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
